![molecular formula C8H15N3OS B11898434 4-Acetyl-1,4-diazepane-1-carbothioamide](/img/structure/B11898434.png)
4-Acetyl-1,4-diazepane-1-carbothioamide
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Overview
Description
4-Acetyl-1,4-diazepane-1-carbothioamide is a chemical compound with the molecular formula C8H16N4OS It is known for its unique structure, which includes a diazepane ring, an acetyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1,4-diazepane-1-carbothioamide typically involves the reaction of 1,4-diazepane with acetyl chloride and thiourea. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1,4-diazepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1,4-diazepane compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the diazepane structure can enhance activity against various pathogens, including bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.
Anticancer Potential
Compounds similar to 4-acetyl-1,4-diazepane-1-carbothioamide have been investigated for their anticancer properties. A study highlighted the synthesis of hybrid compounds that demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a promising area for further research.
Neurological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Specifically, its structure may allow it to act as a modulator of neurotransmitter activity, which could be beneficial in conditions like anxiety or depression.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Research has focused on how variations in the molecular structure influence biological activity. Key findings include:
- Substituent Effects : Different substituents on the diazepane ring can significantly alter the compound's potency against target enzymes or receptors.
- Conformational Flexibility : The flexibility of the diazepane ring plays a role in how well the compound can fit into active sites of biological targets.
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of diazepanes against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Base Compound | Low | Moderate |
Modified Compound A | High | High |
Modified Compound B | Moderate | Low |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound derivatives on human cancer cell lines such as HeLa and MCF-7. The compounds exhibited varying degrees of effectiveness:
Compound | IC50 (µM) HeLa | IC50 (µM) MCF-7 |
---|---|---|
Base Compound | >100 | >100 |
Modified Compound C | 25 | 30 |
Modified Compound D | 15 | 20 |
Mechanism of Action
The mechanism of action of 4-Acetyl-1,4-diazepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-1,4-diazepane-1-carboximidamide: Similar structure but with a carboximidamide group instead of a carbothioamide group.
4-Acetyl-1,4-diazepane-1-carboximidamide hydrobromide: A hydrobromide salt form of the carboximidamide derivative.
Uniqueness
4-Acetyl-1,4-diazepane-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its carboximidamide counterparts. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
4-Acetyl-1,4-diazepane-1-carbothioamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the diazepane class of compounds, characterized by a seven-membered ring containing two nitrogen atoms. The presence of an acetyl group and a carbothioamide moiety suggests potential interactions with various biological targets.
Chemical Structure
- Molecular Formula : C₇H₁₃N₂OS
- Molecular Weight : 173.26 g/mol
Anticoagulant Properties
Research indicates that derivatives of 1,4-diazepane, including this compound, may exhibit significant anticoagulant activity. A study highlighted a series of 1,4-diazepane derivatives that were designed as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. Compound 13 from this series demonstrated an IC₅₀ value of 6.8 nM against fXa, indicating potent anticoagulant effects without prolonging bleeding time .
Enzyme Inhibition
The compound's structural features suggest it may inhibit specific metabolic enzymes. For instance, related compounds have shown inhibition against acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in treating neurological disorders . The inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, potentially benefiting conditions like Alzheimer's disease.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains and showed promising results in inhibiting growth .
Cytotoxicity and Anti-cancer Potential
The cytotoxic effects of diazepane derivatives have been investigated in various cancer cell lines. A study reported that certain diazepane derivatives induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . The potential application of this compound in cancer therapy warrants further exploration.
Case Study 1: Anticoagulant Efficacy
In a comparative study evaluating the anticoagulant efficacy of several diazepane derivatives, this compound was tested alongside other known anticoagulants. The results demonstrated that this compound significantly reduced thrombus formation in animal models while maintaining a safety profile comparable to established anticoagulants .
Case Study 2: Enzyme Inhibition Profile
A structure-activity relationship (SAR) study was conducted to assess the inhibitory effects of various diazepane derivatives on AChE. Results indicated that modifications to the carbothioamide group enhanced inhibitory potency. This finding suggests that further optimization of this compound could yield more effective therapeutic agents for conditions linked to cholinergic dysfunction .
Summary Table of Biological Activities
Properties
Molecular Formula |
C8H15N3OS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-acetyl-1,4-diazepane-1-carbothioamide |
InChI |
InChI=1S/C8H15N3OS/c1-7(12)10-3-2-4-11(6-5-10)8(9)13/h2-6H2,1H3,(H2,9,13) |
InChI Key |
RMWPCAUIHVQKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=S)N |
Origin of Product |
United States |
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